Product packaging for Ixabepilone(Cat. No.:CAS No. 219989-84-1)

Ixabepilone

Cat. No.: B1684101
CAS No.: 219989-84-1
M. Wt: 506.7 g/mol
InChI Key: FABUFPQFXZVHFB-PVYNADRNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ixabepilone is a semi-synthetic analog of epothilone B that functions as a potent microtubule-stabilizing agent with antineoplastic activity . It binds directly to β-tubulin subunits, promoting tubulin polymerization and stabilizing microtubules, thereby suppressing microtubule dynamic instability . This action disrupts mitotic spindle formation, leads to cell cycle arrest at the G2/M phase, and ultimately induces apoptosis in cancer cells . This compound is a valuable research tool for investigating tumor cell resistance mechanisms. It demonstrates activity in preclinical models of breast cancer and other solid tumors that are resistant to other chemotherapeutic agents, including anthracyclines and taxanes . Its research value is particularly high in the study of multidrug-resistant cancers, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mediator of drug resistance . This makes it a critical compound for exploring alternative pathways to overcome treatment-resistant cancers. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42N2O5S B1684101 Ixabepilone CAS No. 219989-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUFPQFXZVHFB-PVYNADRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870252
Record name Ixabepilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Colorless oil or white lyopholizate

CAS No.

219989-84-1
Record name Ixabepilone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219989-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ixabepilone [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219989841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ixabepilone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ixabepilone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ixabepilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5S,6S,7R,10S,14S,16S)-6,10-dihydroxy-1,5,7,9,9-pentamethyl-14-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-13-azabicyclo[14.1.0] heptadecane-8,12-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IXABEPILONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27005NP0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ixabepilone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular and Cellular Mechanisms of Action

Microtubule Stabilization and Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cell's cytoskeleton, playing vital roles in maintaining cell shape, intracellular transport, and chromosome segregation during cell division. patsnap.comaacrjournals.orgresearchgate.netmdpi.com Ixabepilone functions as a microtubule-stabilizing agent, disrupting the normal dynamic instability of these structures. nih.govpatsnap.commedkoo.comresearchgate.netixempra.combccancer.bc.cafrontiersin.orgelsevier.esselleckchem.commedchemexpress.com

This compound directly binds to β-tubulin subunits, which are integral components of the αβ-tubulin heterodimer that forms microtubules. nih.govpatsnap.commedkoo.comdrugbank.comresearchgate.netixempra.combccancer.bc.cafrontiersin.orgelsevier.esnih.govnih.govmims.comjppres.com This binding promotes tubulin polymerization and the stabilization of microtubules. medkoo.comselleckchem.commedchemexpress.com The interaction of this compound with β-tubulin leads to the suppression of microtubule dynamics, specifically affecting the dynamic instability of αβ-II and αβ-III microtubules. medkoo.combccancer.bc.ca

Once bound to β-tubulin, this compound significantly decreases the rate of αβ-tubulin dissociation, thereby preventing the depolymerization of microtubules. nih.govpatsnap.comelsevier.esdovepress.com This inhibition of depolymerization leads to an accumulation of stable microtubule bundles within the cell, interfering with the normal processes that rely on the constant assembly and disassembly of microtubules. medkoo.comtandfonline.com

While this compound shares a similar mechanism of action with taxanes, such as Paclitaxel (B517696) and Docetaxel (B913), in stabilizing microtubules, there are crucial differences in their structural properties and binding characteristics that provide this compound with distinct advantages. nih.govpatsnap.comfrontiersin.orgnih.govjppres.comdovepress.comopenaccessjournals.comtandfonline.comresearchgate.net

Although both classes of agents bind to the β-tubulin subunit, this compound possesses a unique binding site that allows it to remain effective even in cancer cells that have developed resistance to taxanes. patsnap.comaacrjournals.orgfrontiersin.orgdovepress.com This is particularly significant as taxane (B156437) resistance can arise from various mechanisms, including the overexpression of efflux transporters like P-glycoprotein (P-gp), mutations in tubulin, or overexpression of specific tubulin isoforms such as βIII-tubulin. patsnap.commedkoo.comaacrjournals.orgresearchgate.netixempra.comfrontiersin.orgnih.govjppres.comdovepress.comtandfonline.comresearchgate.net this compound exhibits low susceptibility to these common resistance mechanisms, demonstrating activity against taxane-resistant cell lines and human tumor xenografts that overexpress P-gp, MRP-1, or harbor tubulin mutations, including those with βIII-tubulin overexpression. medkoo.comresearchgate.netixempra.comfrontiersin.orgnih.govjppres.comtandfonline.com

Furthermore, in in vitro assays of tubulin polymerization, this compound has been shown to be approximately 2.5-fold more potent than Paclitaxel. tandfonline.comtandfonline.com

Cell Cycle Perturbation

The stabilization of microtubules by this compound directly impacts the cell cycle, leading to a critical arrest that prevents cancer cell proliferation. medkoo.com

This compound's interference with microtubule dynamics primarily results in the arrest of cells in the G2/M phase of the cell cycle. nih.govpatsnap.commedkoo.comselleckchem.commedchemexpress.comnih.govnih.govopenaccessjournals.comgistsupport.org This is the mitotic phase where cells prepare for and undergo division. By stabilizing microtubules, this compound disrupts the proper formation and function of the mitotic spindle, which is essential for chromosome segregation. patsnap.comopenaccessjournals.com

The disruption of mitotic spindle assembly due to this compound-induced microtubule stabilization leads to the prolonged activation of the spindle assembly checkpoint (SAC). patsnap.comopenaccessjournals.comoncohemakey.comtandfonline.comembopress.org The SAC is a crucial cellular safeguard mechanism that ensures accurate chromosome alignment and segregation before a cell proceeds to anaphase. patsnap.comembopress.orgresearchgate.net Persistent activation of this checkpoint, caused by the inability of the cell to form a functional mitotic spindle, ultimately triggers apoptotic cell death pathways, leading to programmed cell death in cancer cells. patsnap.commedkoo.comixempra.comopenaccessjournals.comgistsupport.orgoncohemakey.comembopress.org

Induction of Apoptosis

The prolonged G2/M cell cycle arrest induced by this compound leads to the activation of the spindle assembly checkpoint, a critical safeguard mechanism that ensures proper chromosome alignment patsnap.com. Sustained activation of this checkpoint ultimately triggers apoptotic cell death pathways in cancer cells medkoo.compatsnap.comnih.govdovepress.comnih.gov.

Research indicates that this compound induces apoptosis through mechanisms that differ from those of taxanes aacrjournals.orgaacrjournals.org. While taxanes primarily mediate apoptosis via caspase-9 activation, this compound affects multiple apoptotic pathways aacrjournals.orgaacrjournals.orgaacrjournals.org. Studies have shown that this compound enhances caspase-2 activity aacrjournals.orgaacrjournals.org. It also causes p53 to activate the death effector Bax through the induction of the BH3-only protein PUMA aacrjournals.orgaacrjournals.org.

A study comparing this compound and paclitaxel in epithelial ovarian cancer cell lines (OC-2 and PAT-7), which were refractory to platinum/paclitaxel, revealed distinct apoptotic pathways aacrjournals.org. Apoptosis induced by this compound at 24 hours post-treatment was dose-dependent, with optimal effects observed at 0.5 µM, resulting in 39% apoptosis in OC-2 cells and 68% in PAT-7 cells aacrjournals.org.

Table 3: Apoptosis Induction and Caspase Activity by this compound vs. Paclitaxel (24h post-treatment at 0.5 µM)

Cell LineApoptosis Induced by this compound (%)Caspase-2 Activity (Fold Activation)Caspase-9 Activity (Fold Activation)Reference
OC-2393 (this compound only)- (Paclitaxel only) aacrjournals.org
PAT-7687-10 (this compound)7-10 (this compound) aacrjournals.org
PAT-7-2-3 (Paclitaxel)2-3 (Paclitaxel) aacrjournals.org

Note: In OC-2 cells, this compound primarily stimulated caspase-2 activity, while paclitaxel enhanced only caspase-9 activity. In PAT-7 cells, both caspases were activated by this compound, and to a lesser extent by paclitaxel aacrjournals.org.

Further research suggests that this compound may also target Bcl-2, an oncogene known to inhibit apoptosis nih.gov. This compound has been shown to decrease Bcl-2 protein expression in breast cancer cells by promoting its degradation, potentially by affecting phosphorylated Bcl-2 (p-Bcl-2) nih.gov. Additionally, this compound can induce autophagy by facilitating the release of Beclin1 from the Beclin1/Bcl-2 complex nih.gov. Inhibition of this autophagy, either by Beclin1 knockdown or pharmacological inhibitors, has been shown to augment apoptosis, thereby enhancing this compound's antitumor efficacy in breast cancer cells in vitro and in vivo nih.gov.

In in vivo studies using MYC-amplified Gp3 Medulloblastoma (MB) xenograft models (Med-211FH and Med-411FH), this compound treatment led to a significant reduction in cell proliferation and a concomitant increase in apoptosis researchgate.net. Quantitative analysis revealed a reduction of approximately 26% and 32% in Ki67-positive cells (a marker of proliferation) in Med-211FH and Med-411FH tumors, respectively researchgate.net. Simultaneously, an increase of approximately 3% and 11% in CC3-positive cells (a marker of apoptosis) was observed in Med-211FH and Med-411FH tumors, respectively researchgate.net.

Table 4: In Vivo Effects of this compound on Proliferation and Apoptosis in MYC-amplified Gp3 MB Tumors

Tumor ModelReduction in Ki67-positive cells (%)Increase in CC3-positive cells (%)Reference
Med-211FH~26~3 researchgate.net
Med-411FH~32~11 researchgate.net

These findings collectively underscore this compound's ability to induce apoptosis through multiple pathways, including microtubule disruption, cell cycle arrest, and modulation of key apoptotic and anti-apoptotic proteins, making it an effective agent against various cancer types, particularly those resistant to conventional taxane therapies.

Preclinical Research and Efficacy Studies

In Vitro Cytotoxicity in Cancer Cell Lines

Ixabepilone has demonstrated potent cytotoxic effects against a wide array of human cancer cell lines in laboratory settings. Its mechanism of action, which involves the stabilization of microtubules, leads to cell cycle arrest and apoptosis.

Broad-Spectrum Antineoplastic Activity

Preclinical studies have confirmed that this compound possesses broad-spectrum antineoplastic activity. Its efficacy has been evaluated against panels of human tumor cell lines, including those from breast, colon, and lung cancers. The majority of these cell lines exhibited high sensitivity to this compound, with IC50 values (the concentration of a drug that inhibits cell growth by 50%) typically falling in the low nanomolar range. For instance, in a large panel of breast cancer cell lines, the IC50 values for 31 out of 35 lines ranged from 1.4 to 45 nM. frontiersin.org Similarly, for 18 out of 20 colon cancer cell lines, the IC50 values were between 4.7 and 42 nM, and for 23 lung cancer cell lines, the range was 2.3 to 19 nM. frontiersin.org This broad activity underscores the potential of this compound as a therapeutic agent for various cancer types.

Cancer TypeNumber of Cell Lines TestedIC50 Value Range (nM)Number of Resistant Cell Lines (>100 nM)
Breast351.4 - 454
Colon204.7 - 422
Lung232.3 - 190

Data sourced from Lee et al., 2009b as cited in a synergistic activity study. frontiersin.org

Activity in Taxane-Resistant Cell Lines

A significant attribute of this compound is its demonstrated activity in cancer cell lines that have developed resistance to taxanes, a cornerstone of chemotherapy for many cancers. frontiersin.orgnih.gov This activity is crucial as taxane (B156437) resistance is a major clinical challenge. The mechanisms of taxane resistance are varied, and this compound has shown efficacy against several of these.

One of the most common mechanisms of multidrug resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes chemotherapeutic agents from cancer cells. nih.gov Preclinical studies have shown that this compound can overcome this resistance mechanism. For example, in a study using Madin-Darby canine kidney cells transfected with the human multidrug resistance gene (MDR1), which encodes for P-gp, the IC50 value for this compound was significantly higher in the P-gp overexpressing cells (>2000 nM) compared to the parental cells (90 nM), indicating that while P-gp can confer some resistance, this compound retains activity. nih.gov this compound has also shown efficacy in other P-gp overexpressing models, such as the HCT116/VM46 colon carcinoma cell line. medchemexpress.com

Cell LineP-gp ExpressionThis compound IC50 (nM)
MDCK (Parental)Low90
MDCK-MDR1High>2000

Data from a study on P-glycoprotein and this compound resistance. nih.gov

Mutations in the β-tubulin protein, the target of taxanes, can prevent these drugs from binding effectively, leading to resistance. This compound has demonstrated the ability to circumvent this resistance mechanism. frontiersin.org It has shown cytotoxic activity in cell lines with characterized tubulin mutations that confer resistance to paclitaxel (B517696). medchemexpress.com For instance, this compound is effective against the A2780Tax ovarian carcinoma cell line, which is known to be resistant to paclitaxel due to specific tubulin mutations. medchemexpress.com

The overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, is another mechanism associated with taxane resistance and is often linked to more aggressive tumors. nih.govnih.govaacrjournals.org this compound has shown significant activity in cancer cells that overexpress βIII-tubulin. nih.govaacrjournals.orgnih.gov It has been suggested that this compound may preferentially suppress the dynamic instability of microtubules containing βIII-tubulin. nih.govaacrjournals.orgnih.gov This is a key advantage over taxanes, which are less effective in the presence of high βIII-tubulin levels. The Pat-21 breast carcinoma cell line, which overexpresses βIII-tubulin, is an example of a taxane-resistant model where this compound has demonstrated efficacy. medchemexpress.com

In Vivo Antitumor Activity in Xenograft Models

The promising in vitro findings for this compound have been corroborated by significant antitumor activity in in vivo preclinical models. frontiersin.org In these studies, human tumor cells are implanted into immunocompromised mice, creating xenografts that allow for the evaluation of a drug's efficacy in a more complex biological system.

This compound has demonstrated robust antitumor activity against a wide range of human tumor xenografts, including those derived from breast, ovarian, colon, and lung cancers. frontiersin.org Notably, its efficacy extends to taxane-resistant xenograft models. For instance, in a paclitaxel-resistant Pat-21 breast cancer xenograft model, which overexpresses βIII-tubulin, this compound showed superior efficacy compared to paclitaxel. medchemexpress.com Similarly, in the A2780Tax ovarian carcinoma xenograft model, characterized by tubulin mutations, and the HCT116/VM46 colon carcinoma xenograft with P-gp overexpression, this compound demonstrated significant antitumor effects where paclitaxel was less effective. medchemexpress.com

The antitumor activity of this compound in these xenograft models often manifests as a significant delay in tumor growth and, in some cases, tumor regression. nih.gov This body of preclinical in vivo evidence has been instrumental in supporting the clinical development and approval of this compound for the treatment of advanced cancers.

Xenograft ModelCancer TypeResistance MechanismThis compound Antitumor Activity
Pat-21BreastβIII-tubulin overexpressionSuperior to paclitaxel
A2780TaxOvarianTubulin mutationsEfficacious
HCT116/VM46ColonP-gp overexpressionEfficacious
Pat-7OvarianP-gp overexpressionEfficacious

Data compiled from preclinical studies on this compound's in vivo efficacy. medchemexpress.com

Efficacy in Drug-Resistant Xenografts

Preclinical studies utilizing human tumor xenografts in immunodeficient mice have demonstrated the significant antitumor activity of this compound, particularly in models characterized by resistance to established chemotherapeutic agents. springermedizin.deresearchgate.net this compound has shown efficacy across a range of tumor types that exhibit various mechanisms of drug resistance. springermedizin.de

Research has highlighted this compound's activity in tumor models with resistance mediated by the overexpression of P-glycoprotein (P-gp), a well-known efflux pump that reduces intracellular drug concentrations. springermedizin.deresearchgate.net Specifically, this compound has demonstrated notable antitumor effects in xenograft models of human colon carcinoma (HCT116/VM46) and ovarian carcinoma (Pat-7), both of which are characterized by P-gp overexpression. springermedizin.de

Furthermore, this compound has proven effective in models where resistance is conferred by alterations in tubulin, the molecular target of both epothilones and taxanes. In the A2780Tax ovarian carcinoma model, which harbors a tubulin mutation that confers resistance to paclitaxel, this compound maintained its cytotoxic activity. springermedizin.de Similarly, in the clinically derived Pat-21 breast carcinoma model, which is resistant to paclitaxel due to the overexpression of βIII-tubulin, this compound demonstrated significant efficacy. springermedizin.deresearchgate.net

The antitumor activity in these studies is often quantified by the log cell kill (LCK), a measure of the magnitude of tumor cell reduction. An LCK value of 1 or greater is generally considered to represent significant antitumor activity. In several drug-resistant xenograft models, this compound achieved LCK values indicating a substantial therapeutic effect. For instance, in the paclitaxel-resistant Pat-21 breast carcinoma model, this compound achieved an LCK of 1.6. In the P-gp overexpressing HCT116/VM46 colon carcinoma model, this compound demonstrated an even greater LCK of 2.4.

Table 1: Efficacy of this compound in Drug-Resistant Xenograft Models

Xenograft ModelCancer TypeMechanism of ResistanceEfficacy Measure (Log Cell Kill - LCK)
Pat-21Breast CarcinomaβIII-tubulin overexpression1.6
HCT116/VM46Colon CarcinomaP-glycoprotein (P-gp) overexpression2.4
A2780TaxOvarian CarcinomaTubulin mutationActive
Pat-7Ovarian CarcinomaP-glycoprotein (P-gp) overexpressionActive

Comparison with Taxane Efficacy in Resistant Models

A critical aspect of the preclinical evaluation of this compound has been the direct comparison of its efficacy to that of taxanes, such as paclitaxel and docetaxel (B913), particularly in tumor models that are resistant to the latter. These studies have consistently shown that this compound retains significant activity in models where taxanes have diminished or no effect. springermedizin.deresearchgate.net

The superior efficacy of this compound in these resistant models is attributed to its distinct interaction with tubulin and its lower susceptibility to common resistance mechanisms. springermedizin.de Unlike taxanes, this compound is a poor substrate for the P-glycoprotein efflux pump, allowing it to maintain higher intracellular concentrations in cancer cells that overexpress P-gp. springermedizin.de This was observed in the HCT116/VM46 colon cancer model, where P-gp overexpression confers resistance to paclitaxel, but this compound remains highly active. springermedizin.de

In the context of tubulin-mediated resistance, this compound has also shown an advantage. In the Pat-21 breast cancer xenograft model, which overexpresses βIII-tubulin, this compound was found to be approximately three times more potent than docetaxel. springermedizin.deresearchgate.net This particular tubulin isotype is frequently associated with clinical resistance to taxanes. The ability of this compound to effectively target microtubules in the presence of βIII-tubulin underscores its potential to overcome this form of resistance.

While direct comparative Log Cell Kill (LCK) values from single studies are not always available, the collective preclinical evidence points to a significant therapeutic advantage for this compound over taxanes in various resistant settings.

Table 2: Comparative Efficacy of this compound and Taxanes in Resistant Models

Xenograft ModelCancer TypeResistance MechanismThis compound EfficacyComparative Taxane Efficacy
Pat-21Breast CarcinomaβIII-tubulin overexpression~3-fold more potent than docetaxel springermedizin.deresearchgate.netReduced efficacy
HCT116/VM46Colon CarcinomaP-gp overexpressionHigh activity (LCK = 2.4)Reduced efficacy
A2780TaxOvarian CarcinomaTubulin mutationActiveResistant
Pat-7Ovarian CarcinomaP-gp overexpressionActiveResistant

Pharmacodynamics and Pharmacokinetics

Drug-Target Interactions

Ixabepilone, a semi-synthetic analog of epothilone (B1246373) B, exerts its cytotoxic effects by targeting microtubules, which are critical components of the cellular cytoskeleton essential for mitosis and other vital cell functions. nih.govpatsnap.com The mechanism of action involves direct binding to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules. researchgate.netdrugbank.comixempra.com This binding occurs at a site distinct from that of other microtubule inhibitors like taxanes. patsnap.compatsnap.com

The interaction of this compound with tubulin promotes the polymerization of tubulin dimers and stabilizes the resulting microtubules. drugbank.comfpnotebook.comnih.gov This stabilization disrupts the normal dynamic instability of microtubules—the process of alternating between periods of slow growth and rapid shortening—which is crucial for the proper formation and function of the mitotic spindle during cell division. nih.gov By suppressing microtubule dynamics, this compound blocks the cell cycle in the G2/M phase, leading to prolonged mitotic arrest and subsequent induction of apoptosis (programmed cell death). researchgate.netfpnotebook.comnih.gov Research has indicated that this compound can effectively suppress the dynamic instability of microtubules that overexpress the βIII-tubulin isotype, a factor often associated with resistance to taxanes. nih.govaacrjournals.org

The stabilization of microtubules by this compound leads to the formation of abnormal microtubule bundles within the cell. nih.gov This bundling is a direct consequence of the drug binding to its target and serves as a key pharmacodynamic marker of its activity. The presence of these bundles signifies that the drug has reached its intracellular target and successfully engaged with it.

In clinical studies, evidence of microtubule target engagement in tumors has been demonstrated by measuring the levels of post-translationally modified α-tubulin. aacrjournals.org Specifically, increased levels of detyrosinated and acetylated α-tubulin have been shown to correlate with this compound-induced microtubule stabilization. aacrjournals.org These modifications are considered reliable pharmacodynamic markers, providing in vivo confirmation that this compound has effectively interacted with its microtubule target within tumor tissues. aacrjournals.org

Metabolic Pathways and Cytochrome P450 (CYP) Interactions

This compound is extensively metabolized, primarily in the liver. nih.govnih.gov The metabolic process involves oxidative pathways, resulting in the formation of more than 30 different metabolites, none of which are considered to have clinically significant cytotoxic activity. nih.gov

Given that this compound is a substrate for CYP3A4, co-administration with drugs that either inhibit or induce this enzyme can lead to clinically significant drug-drug interactions. researchgate.netfastercapital.com

Strong inhibitors of CYP3A4 can decrease the metabolism of this compound, leading to a significant increase in its plasma concentrations and total drug exposure (AUC). nih.govnih.gov A clinical study reported a 79% increase in the AUC of this compound when it was co-administered with ketoconazole, a strong CYP3A4 inhibitor. researchgate.net Consequently, the concurrent use of strong CYP3A4 inhibitors should be avoided. ixempra.com Grapefruit juice is also a known inhibitor of CYP3A4 and should be avoided. nih.gov

Conversely, strong inducers of CYP3A4 can increase the metabolism of this compound, leading to lower plasma concentrations and potentially reduced efficacy. nih.govcancerquest.org Therefore, concomitant use of strong CYP3A4 inducers is also not recommended. ixempra.com

Table 1: Examples of Strong CYP3A4 Modulators
Strong Inhibitors (May Increase this compound Levels)Strong Inducers (May Decrease this compound Levels)
KetoconazoleRifampin
ItraconazoleCarbamazepine
ClarithromycinPhenytoin
RitonavirPhenobarbital
AtazanavirRifabutin
IndinavirDexamethasone
NefazodoneSt. John's Wort

Data sourced from references nih.govnih.govfastercapital.comixempra.com.

Tissue Distribution and Clearance

The pharmacokinetics of this compound are characterized by a rapid initial distributive phase followed by a more prolonged terminal elimination phase. nih.govnih.gov The drug exhibits extensive tissue uptake and distribution, which is reflected in its large volume of distribution at a steady state, reported to be in excess of 1,000 L. nih.govnih.gov this compound also shows a high degree of binding to serum proteins, with a binding range of 67% to 77%. nih.gov

Elimination of this compound occurs primarily through hepatic metabolism and subsequent excretion. nih.gov Following administration of a radiolabeled dose, approximately 65% of the dose was recovered in the feces and 21% in the urine, indicating that the liver is the main route of clearance. nih.gov The terminal elimination half-life is approximately 52 hours. nih.gov

Table 2: Key Pharmacokinetic Parameters of this compound in Adults
ParameterValue
Terminal Elimination Half-Life (t½)~52 hours
Volume of Distribution (Vd)>1,000 L
Serum Protein Binding67% - 77%
Clearance~375 mL/min/m²
Primary Route of EliminationHepatic (65% in feces, 21% in urine)

Data sourced from references nih.govnih.gov.

Mechanisms of Resistance and Strategies to Overcome Them

Intrinsic and Acquired Resistance to Microtubule Inhibitors

Resistance to microtubule-targeting agents like ixabepilone can be either intrinsic, meaning the cancer cells are inherently non-responsive, or acquired, developing after an initial period of successful treatment. Several molecular mechanisms contribute to this resistance. A primary factor is the alteration of the drug's target, the tubulin protein itself. This can involve mutations in the genes encoding β-tubulin subunits, which can prevent the drug from binding effectively. ixempra.comaacrjournals.org

Another significant mechanism involves the overexpression of drug efflux pumps, transmembrane proteins that actively transport chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration to sub-lethal levels. The most well-characterized of these is P-glycoprotein (P-gp), encoded by the multidrug resistance-1 (MDR1) gene. nih.govbohrium.com Overexpression of P-gp is a common cause of resistance to a wide range of anticancer drugs, including the taxanes. bohrium.com

Furthermore, alterations in the expression of different tubulin isotypes can influence drug sensitivity. The composition of microtubules is not uniform, and the expression of specific β-tubulin isotypes, such as βIII-tubulin, has been associated with resistance to certain microtubule inhibitors. aacrjournals.orgnih.gov Changes in the cellular pathways that regulate the cell cycle and apoptosis can also contribute to resistance, allowing cancer cells to survive the cytotoxic effects of these drugs. bohrium.com

Overcoming Taxane (B156437) Resistance Mechanisms

A key clinical advantage of this compound is its ability to remain effective in tumors that have become resistant to taxanes, such as paclitaxel (B517696) and docetaxel (B913). nih.govfrontiersin.org This is attributed to several distinct properties of the this compound molecule and its interaction with the microtubule system. nih.govnih.gov

Preclinical and clinical studies have consistently demonstrated that this compound can circumvent the primary mechanisms of taxane resistance. nih.govfrontiersin.org This has positioned it as a valuable therapeutic option for patients with taxane-refractory metastatic breast cancer. frontiersin.org

Role of P-glycoprotein (P-gp) Insensitivity

While P-glycoprotein is a major driver of resistance to taxanes, this compound is a poor substrate for this efflux pump. nih.govnih.gov This means that even in cancer cells that overexpress P-gp, this compound is not efficiently expelled, allowing it to accumulate to cytotoxic concentrations within the cell. nih.gov This insensitivity to P-gp-mediated efflux is a critical factor in its activity against multidrug-resistant tumors. nih.govbohrium.com

DrugP-gp SubstrateActivity in P-gp Overexpressing Cells
Paclitaxel YesSignificantly Reduced
Docetaxel YesSignificantly Reduced
This compound PoorMaintained

Activity Against Tubulin Mutations

Mutations in the β-tubulin protein can alter the binding site for taxanes, leading to a loss of drug efficacy. ixempra.comaacrjournals.org However, this compound has demonstrated the ability to bind to and stabilize microtubules even in the presence of certain tubulin mutations that confer resistance to paclitaxel. ixempra.comaacrjournals.org This suggests that this compound has a different binding mode or a higher affinity for tubulin, allowing it to overcome this form of resistance. nih.gov

In preclinical models, this compound has shown potent activity against cell lines with acquired taxane resistance due to specific tubulin mutations. aacrjournals.org This characteristic further underscores its utility in a taxane-resistant setting.

Efficacy in βIII-Tubulin Overexpression

The overexpression of the βIII-tubulin isotype is a well-established mechanism of resistance to taxanes and is often associated with more aggressive tumors and a poor prognosis. aacrjournals.orgnih.gov Taxanes have a lower affinity for microtubules containing βIII-tubulin. In contrast, this compound has been shown to be effective in cancer cells that overexpress this particular isotype. aacrjournals.orgnih.gov

Preclinical studies have demonstrated that this compound can effectively suppress microtubule dynamics and induce apoptosis in cell lines with high levels of βIII-tubulin. aacrjournals.org This has been corroborated by clinical data suggesting that patients with tumors overexpressing βIII-tubulin may still respond to this compound treatment. ascopubs.org

FeatureTaxanes (e.g., Paclitaxel)This compound
Binding to βIII-tubulin Low affinityHigh affinity
Efficacy in βIII-tubulin overexpressing tumors ReducedMaintained

Novel Resistance Pathways and Modulators (e.g., RhoB)

While much of the research on this compound resistance has focused on established mechanisms like P-gp and tubulin alterations, the exploration of novel resistance pathways is an ongoing area of investigation. One such pathway that has been implicated in general chemotherapy resistance involves the Rho family of small GTPases, including RhoB.

The Rho GTPases are key regulators of the actin cytoskeleton, cell adhesion, and cell motility. Emerging evidence suggests that alterations in Rho signaling can contribute to drug resistance. For instance, some studies have shown that RhoB can influence cellular responses to certain chemotherapeutic agents. However, research specifically linking the RhoB pathway to this compound resistance is currently limited. Further investigation is needed to determine if modulation of RhoB or other novel signaling pathways could represent a future strategy to enhance the efficacy of this compound or overcome acquired resistance.

Clinical Research and Therapeutic Efficacy

Clinical Trial Design and Methodologies

The clinical development of ixabepilone has involved a structured progression of trials, from initial dose-finding studies to large-scale comparative trials, to ascertain its role in cancer therapy. These studies have been conducted across a wide range of advanced cancers.

Phase I trials for this compound were primarily designed to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs). nih.govaacrjournals.org These open-label, single-arm, dose-escalation studies enrolled patients with advanced solid malignancies who were refractory to standard therapies. nih.govnih.gov Investigators used a "3+3" dose-escalation design, treating cohorts of patients with progressively higher doses of this compound to establish a recommended dose for subsequent Phase II trials. nih.gov Secondary objectives included characterizing the pharmacokinetic profile of the drug and looking for preliminary signs of antitumor activity. aacrjournals.orgnih.gov Clinical activity was observed in these early studies, including in patients with taxane-refractory cancers, providing a strong basis for further clinical investigation. tandfonline.com

Following the establishment of a recommended dose and schedule, numerous Phase II trials were conducted to evaluate the efficacy of this compound in specific tumor types. nih.gov These studies typically focused on a single cancer type and were designed to measure antitumor activity, most commonly the objective response rate (ORR). uhod.org Other endpoints included progression-free survival (PFS) and the duration of response. Phase II trials have demonstrated the clinical activity of this compound in a variety of advanced solid tumors, including breast cancer, hormone-refractory prostate cancer, pancreatic cancer, non-small cell lung cancer, and ovarian cancer. nih.gov The results from these trials were crucial for identifying the specific patient populations and cancer types where this compound showed the most promise, leading to the design of definitive Phase III trials. plos.org

Phase III trials represent the most rigorous level of clinical investigation and are designed to compare a new treatment against the current standard of care. For this compound, these have been large, multicenter, randomized, and controlled studies. frontiersin.org A pivotal Phase III trial compared the combination of this compound plus capecitabine (B1668275) against capecitabine alone in patients with metastatic breast cancer previously treated with and resistant to anthracyclines and taxanes. tandfonline.comnih.govnih.govoncohemakey.com The primary endpoint in this and other key Phase III studies was progression-free survival (PFS), which is considered a robust measure of a drug's effectiveness in controlling cancer growth. frontiersin.orgnih.govoncohemakey.com These trials were essential in establishing the clinical benefit of this compound in heavily pretreated patient populations with limited therapeutic options. plos.org

Efficacy as Monotherapy

This compound has demonstrated meaningful clinical activity as a single agent, particularly in patients with advanced metastatic breast cancer who have developed resistance to other standard chemotherapies.

The objective response rate (ORR) is a key measure of a drug's single-agent efficacy. In a pivotal Phase II study of 126 patients with metastatic breast cancer resistant to anthracyclines, taxanes, and capecitabine, this compound monotherapy achieved an ORR of 11.5%, as confirmed by an independent review. nih.gov Another Phase II trial in 49 patients with taxane-resistant metastatic breast cancer reported a response rate of 12%. nih.gov In phase II studies, single-agent this compound resulted in objective response rates ranging from 11.5% to 57% in patients with locally advanced or metastatic breast cancer, including those who were treated as first-line therapy or in resistant patients who had received multiple previous treatments. ebi.ac.uk

Objective Response Rates (ORR) for this compound Monotherapy in Metastatic Breast Cancer
Patient PopulationObjective Response Rate (ORR)Source
Resistant to anthracyclines, taxanes, and capecitabine11.5% nih.gov
Taxane-resistant12% nih.gov
Heavily pretreated (median 6th line)32% journalofoncology.org
Taxane-naive57% nih.gov
Progression-Free Survival (PFS) for this compound Monotherapy in Metastatic Breast Cancer
Patient PopulationMedian Progression-Free Survival (PFS)Source
Heavily pretreated (median 6th line)4.0 months journalofoncology.org
Resistant to anthracyclines and taxanes3.1 months journalofoncology.org
Taxane-resistant2.9 months oncohemakey.com

Overall Survival (OS)

A subsequent phase III study involving 1,221 patients with MBC previously treated with anthracyclines and taxanes also showed no significant difference in the primary endpoint of OS between the combination arm and the capecitabine monotherapy arm. The median OS was 16.4 months for the combination versus 15.6 months for capecitabine alone (HR = 0.9; 95% CI: 0.78–1.03; P = 0.1162). ascopubs.org However, a secondary analysis that adjusted for baseline prognostic factors, including performance status, suggested an improved OS for the combination therapy (HR = 0.85; 95% CI: 0.75–0.98; P = 0.0231). ascopubs.org

Combination Therapy Research

This compound has been extensively studied in combination with other chemotherapeutic and targeted agents to enhance its therapeutic efficacy across various cancers.

This compound Plus Capecitabine

The combination of this compound and capecitabine has been a cornerstone of clinical research for this compound, particularly for patients with metastatic breast cancer who have been pretreated with anthracyclines and taxanes. nih.govascopubs.org A pivotal phase III trial (CA163-046) demonstrated that this combination led to a statistically significant improvement in progression-free survival (PFS) compared to capecitabine monotherapy. ascopubs.org

Patients receiving this compound plus capecitabine had a median PFS of 5.8 months, a 40% increase compared to the 4.2 months observed in the capecitabine-alone arm (HR = 0.75; 95% CI: 0.64–0.88; P = 0.0003). ascopubs.org Furthermore, the objective response rate (ORR) was more than doubled, with 35% of patients in the combination group responding to treatment, compared to 14% in the monotherapy group (P < 0.0001). ascopubs.org A second, larger phase III trial confirmed these findings, showing a significant improvement in PFS (median 6.2 vs 4.2 months; HR = 0.79; P = .0005) and response rate (43% vs 29%; P < .0001) for the combination in patients with measurable disease. ascopubs.org

Efficacy of this compound plus Capecitabine vs. Capecitabine Monotherapy
Efficacy EndpointThis compound + CapecitabineCapecitabine AloneHazard Ratio (HR) / P-valueSource
Median Progression-Free Survival (Study 1)5.8 months4.2 monthsHR=0.75; P=0.0003 ascopubs.org
Objective Response Rate (Study 1)35%14%P<0.0001 ascopubs.org
Median Overall Survival (Study 1)12.9 months11.1 monthsHR=0.90; P=0.19 nih.govixempra.com
Median Progression-Free Survival (Study 2)6.2 months4.2 monthsHR=0.79; P=0.0005 ascopubs.org
Objective Response Rate (Study 2)43%29%P<0.0001 ascopubs.org
Median Overall Survival (Study 2)16.4 months15.6 monthsHR=0.90; P=0.1162 ascopubs.org

This compound in Combination with Targeted Agents (e.g., Cetuximab, Sunitinib, Bevacizumab, Trastuzumab)

Research has explored combining this compound with various targeted agents to leverage different mechanisms of action against cancer cells.

Cetuximab : In a phase II trial for advanced pancreatic cancer, the combination of this compound and cetuximab was found to be feasible and active, with a median survival of 7.6 months and a confirmed partial response in 13% of patients. nih.gov However, these results were comparable to single-agent this compound, and the study did not meet its primary endpoint. nih.gov For first-line treatment of triple-negative metastatic breast cancer, adding cetuximab to this compound did not significantly improve outcomes; the objective response rate was 35.9% for the combination versus 30% for this compound monotherapy, and median PFS was 4.1 months in both arms. nih.gov

Sunitinib : A phase I study evaluated this compound with daily sunitinib in patients with advanced solid tumors. The combination was found to be tolerable, with four patients achieving a partial response and 13 having stable disease. nih.gov

Bevacizumab : The combination of this compound and bevacizumab has shown activity in several cancer types. In a phase II trial for platinum-resistant or refractory ovarian cancer, adding bevacizumab to this compound significantly improved the objective response rate (33% vs 8%), median PFS (5.5 vs 2.2 months), and median OS (10 vs 6 months) compared to this compound alone. ascopost.com For advanced renal cell carcinoma, a phase II study found the combination to be well-tolerated with modest activity, resulting in a 10% partial response rate, a median PFS of 8.3 months, and a median OS of 15.0 months. nih.govnih.gov A study in recurrent breast cancer also found the combination promising. cancerresearchuk.org

Efficacy of this compound with Targeted Agents in Phase II Trials
CombinationCancer TypeKey Efficacy ResultSource
This compound + CetuximabMetastatic Pancreatic CancerMedian OS: 7.6 months; ORR: 13% nih.gov
This compound + CetuximabTriple-Negative Breast CancerMedian PFS: 4.1 months; ORR: 35.9% nih.gov
This compound + BevacizumabOvarian CancerMedian PFS: 5.5 months; ORR: 33% ascopost.com
This compound + BevacizumabRenal Cell CarcinomaMedian PFS: 8.3 months; ORR: 10% nih.govnih.gov
This compound + TrastuzumabHER2+ Breast CancerORR: 44%; Clinical Benefit Rate: 56% nih.gov

This compound's primary mechanism of action is the stabilization of microtubules by binding directly to beta-tubulin subunits, which suppresses their dynamic instability. This action blocks cells in the mitotic phase of the cell cycle and induces apoptosis, or programmed cell death. ixempra.com Preclinical studies have demonstrated that this compound possesses synergistic antitumor activity when combined with other agents. nih.gov For instance, a synergistic effect with capecitabine has been well-documented and served as the rationale for combination trials. nih.gov

Preclinical evidence also points to synergy with targeted therapies. In human breast cancer xenograft models, the combination of this compound and trastuzumab was synergistic, achieving a 50% cure rate, which was significantly superior to either agent used alone. nih.gov Similar synergistic activity has been observed in preclinical models with agents like bevacizumab and cetuximab, providing a strong basis for their clinical evaluation in combination with this compound. nih.gov

Efficacy in Specific Cancer Subtypes

Triple-Negative Breast Cancer (TNBC)

In the neoadjuvant setting, this compound has demonstrated a pathologic complete response rate in the breast of 26% in TNBC patients, compared to 15% in non-TNBC patients. nih.gov As a first-line treatment for metastatic TNBC, a phase II trial showed this compound monotherapy achieved an objective response rate of 30% and a median PFS of 4.1 months, indicating its activity as a single agent in this population. nih.gov

Taxane-Resistant Breast Cancer

This compound has demonstrated significant antitumor activity in patients with metastatic breast cancer (MBC) who have developed resistance to taxanes. ascopubs.org Clinical studies have shown that this compound can induce positive clinical response rates and prolong progression-free survival (PFS) in this patient population. ascopubs.org

In a pivotal phase II single-arm trial (BMS Study 081), 126 patients with MBC whose disease had progressed on anthracyclines, taxanes, and capecitabine were treated with this compound monotherapy. The objective response rate (ORR) was a key endpoint. ascopubs.org Another significant phase III trial compared the efficacy of this compound plus capecitabine to capecitabine alone in patients with MBC previously treated with an anthracycline and a taxane (B156437). ascopubs.org This study demonstrated a significant improvement in PFS for the combination therapy group. ascopubs.org

A separate phase III trial further solidified these findings in a similar patient population, showing superior PFS for the this compound plus capecitabine combination. nih.gov The efficacy of this compound monotherapy was also evaluated in a phase II study involving 126 heavily pretreated MBC patients, where it showed clear activity. ixempra.com

Table 1: Efficacy of this compound in Taxane-Resistant Metastatic Breast Cancer

Trial Treatment Number of Patients Median PFS Objective Response Rate (ORR)
Phase III This compound + Capecitabine 752 5.8 months 34.7%
Capecitabine alone 4.2 months 14.3%
Phase III This compound + Capecitabine 1,221 6.24 months -
Capecitabine alone 4.4 months -
Phase II (BMS Study 081) This compound Monotherapy 126 - 11.5% (independent review) / 18.3% (investigator assessed)

Platinum/Taxane-Resistant Ovarian Cancer

The trial enrolled patients with recurrent or persistent platinum-resistant or refractory epithelial ovarian, fallopian tube, or primary peritoneal cancers. clinicaltrials.gov The addition of bevacizumab to this compound resulted in a notable increase in the objective response rate (ORR). clinicaltrials.govnih.gov Specifically, the combination therapy achieved an ORR of 38.4%, compared to 8.1% for this compound alone. nih.gov The median PFS was 5.5 months for the combination arm and 2.2 months for the monotherapy arm. nih.govnih.gov Furthermore, the median OS was extended to 10.3 months with the combination therapy, versus 6.0 months for this compound alone. nih.gov These benefits in PFS and OS were observed even when adjusting for prior taxane response. nih.gov

Table 2: this compound in Platinum/Taxane-Resistant Ovarian Cancer (Phase II Trial)

Treatment Arm Number of Patients Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
This compound + Bevacizumab 39 38.4% 5.5 months 10.3 months
This compound Monotherapy 37 8.1% 2.2 months 6.0 months

Gastric Adenocarcinoma

This compound has shown clinical activity in patients with advanced gastric adenocarcinoma. A phase II study evaluated single-agent this compound in Asian patients with unresectable or metastatic gastric adenocarcinoma who had previously failed fluoropyrimidine-based chemotherapy. survivornet.com The study reported an objective response rate (ORR) of 15.4% and a disease control rate (DCR) of 65.4%. survivornet.com

Another multi-center phase II trial investigated two different schedules of this compound in patients with metastatic gastric cancer previously treated with a taxane. In one cohort receiving this compound once every 21 days, a confirmed partial response was achieved in 9% of patients. However, a daily dosing schedule for 5 days every 21 days showed no activity.

Table 3: Efficacy of this compound in Gastric Adenocarcinoma

Study Patient Population Treatment Objective Response Rate (ORR) Disease Control Rate (DCR)
Phase II (Asian Patients) Advanced, failed fluoropyrimidine-based chemotherapy This compound Monotherapy 15.4% 65.4%
Phase II (Cohort A) Metastatic, previously treated with a taxane This compound (once every 21 days) 9% -
Phase II (Cohort B) Metastatic, previously treated with a taxane This compound (daily for 5 days every 21 days) 0% -

Cervical Cancer

The efficacy of this compound has also been assessed in patients with metastatic cervical carcinoma (mCC). A phase II clinical trial was conducted in patients with mCC who had received at least one prior cisplatin-containing regimen. In this study of 41 patients, this compound demonstrated some activity, with four patients (9.7%) achieving a partial response.

Table 4: this compound Efficacy in Metastatic Cervical Carcinoma

Parameter Value
Number of Patients 41
Objective Response Rate (Partial Response) 9.7%
Median Progression-Free Survival (Overall) 2.3 months
Median PFS (Taxane-Naïve) 3.84 months
Median PFS (Taxane-Pretreated) 2.03 months
Median Overall Survival 5.84 months

Pancreatic Adenocarcinoma

Another phase II study evaluated the combination of this compound and cetuximab in patients with advanced pancreatic cancer. The combination yielded a 6-month survival rate of 57%, a median OS of 7.6 months, and a confirmed partial response rate of 13%. These results were comparable to those seen with single-agent this compound.

Table 5: Efficacy of this compound in Pancreatic Adenocarcinoma

Study Treatment 6-Month Survival Rate Median Overall Survival (OS) Confirmed Partial Response Rate
SWOG Phase II This compound Monotherapy 60% 7.2 months 8.9%
Phase II This compound + Cetuximab 57% 7.6 months 13%

Non-Small Cell Lung Cancer (NSCLC)

This compound has demonstrated clinically relevant activity as a single agent in patients with advanced non-small cell lung cancer (NSCLC) who have failed prior platinum-based chemotherapy. An international, randomized, phase II trial evaluated two different administration schedules of this compound in this patient population. survivornet.com

In this trial, patients in arm A received a single infusion, while patients in arm B received a daily infusion for 5 consecutive days, both in a 3-week cycle. survivornet.com The objective response rate was 14.3% in arm A and 11.6% in arm B. survivornet.com The median duration of response was 8.7 months and 9.6 months for arms A and B, respectively. survivornet.com The median survival was 8.3 months for arm A and 7.3 months for arm B, with a 1-year survival rate of 38% for both cohorts combined. survivornet.com

A separate phase II study examined this compound in combination with carboplatin, with or without bevacizumab, as a first-line therapy for advanced NSCLC. clinicaltrials.gov The cohort receiving this compound and carboplatin had an ORR of 29%, a median PFS of 5.3 months, and a median OS of 9.3 months. clinicaltrials.gov The cohort that also received bevacizumab showed an ORR of 50%, a median PFS of 6.7 months, and a median OS of 13.2 months. clinicaltrials.gov

Table 6: Efficacy of this compound in Non-Small Cell Lung Cancer

Trial Treatment Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Phase II (Second-line, Arm A) This compound Monotherapy 14.3% 2.1 months 8.3 months
Phase II (Second-line, Arm B) This compound Monotherapy 11.6% 1.5 months 7.3 months
Phase II (First-line, Cohort A) This compound + Carboplatin 29% 5.3 months 9.3 months
Phase II (First-line, Cohort B) This compound + Carboplatin + Bevacizumab 50% 6.7 months 13.2 months

High-Grade Gliomas

Table 7: Efficacy of this compound in High-Grade Gliomas

Parameter Value
Median Overall Survival 5.8 months
6-Month Progression-Free Survival Rate 4%

Predictive Biomarkers and Patient Selection

Development of Biomarkers for Sensitivity Prediction

The development of biomarkers for predicting sensitivity to ixabepilone has been a key area of investigation, aiming to move beyond a one-size-fits-all approach to cancer treatment. The goal is to identify biological characteristics that can distinguish potential responders from non-responders before the start of therapy. This involves analyzing tumor biology and identifying markers that correlate with the drug's mechanism of action. The process typically includes preclinical studies in cancer cell lines and patient-derived xenografts, followed by validation in clinical trials. For this compound, this has led to the exploration of gene expression profiles, specific protein expression, and the development of companion diagnostics.

Gene Expression Profiling and Response

Gene expression profiling has emerged as a powerful tool for identifying predictive biomarkers for this compound response. By analyzing the expression levels of thousands of genes in a tumor, researchers can identify patterns or signatures associated with sensitivity or resistance to the drug.

In a phase II study of this compound as neoadjuvant therapy for invasive breast cancer, gene expression analysis was performed to identify predictors of pathologic complete response (pCR). nih.gov The study found that the expression of the estrogen receptor (ER) gene was inversely related to pCR. nih.gov This suggests that tumors with lower ER expression are more sensitive to this compound. The negative predictive value of ER gene expression was high, at 92%, indicating that patients with high ER expression are unlikely to achieve a pCR with this compound. nih.gov

Additionally, microtubule-associated protein tau was identified as a predictor of this compound-induced pCR. nih.gov A 10-gene model that included both ER and tau was developed and showed a higher positive predictive value (45%) for pCR compared to ER expression alone (37%), with a comparable negative predictive value (89%). nih.gov These findings highlight an inverse relationship between ER expression levels and sensitivity to this compound. nih.gov

A significant advancement in personalizing this compound therapy is the development of the DRP®-IXEMPRA® Companion Diagnostic (CDx). onclive.comcancernetwork.com This clinical-stage companion diagnostic is designed to select patients with a high probability of responding to this compound based on the genetic signature of their cancer. cancernetwork.com The DRP®-IXEMPRA® CDx is a transcriptomic signature that uses a proprietary algorithm to predict tumor sensitivity or resistance to this compound. onclive.comcancernetwork.com

Initial data from a phase 2 trial in Europe for patients with metastatic breast cancer showed that the DRP®-IXEMPRA® CDx could successfully identify patients who would benefit from this compound treatment. onclive.comcancernetwork.com Among 36 screened patients, 5 were identified as DRP-positive. cancernetwork.com Of the four evaluable DRP-positive patients, all experienced clinical benefit, with two achieving a partial response and two having stable disease. onclive.comcancernetwork.com

The DRP®-IXEMPRA® CDx assay is based on a transcriptomic signature composed of 191 mRNA biomarkers. onclive.comcancernetwork.com These biomarkers are collectively used to predict whether a patient's tumor is likely to be sensitive or resistant to this compound. onclive.comcancernetwork.com The hypothesis is that by selecting and treating patients with a sufficiently high DRP score, the therapeutic response to this compound can be significantly improved. cancernetwork.com

Table 1: Clinical Trial Results with DRP®-IXEMPRA® CDx

Metric Value
Patients Screened 36
DRP-Positive Patients 5
Evaluable DRP-Positive Patients 4
Partial Response 2
Stable Disease 2

DRP®-IXEMPRA® Companion Diagnostic (CDx)

Tubulin Isotype Expression (e.g., β3T) as a Predictive Marker

The expression of different tubulin isotypes, particularly βIII-tubulin (β3T), has been investigated as a predictive marker for response to microtubule-targeting agents like this compound. Overexpression of βIII-tubulin is a known mechanism of resistance to taxanes. nih.gov

Research suggests that this compound may have significant antitumor activity in taxane-resistant tumors, potentially due to its ability to suppress the dynamic instability of microtubules in cells with high levels of βIII-tubulin. nih.gov However, other studies indicate that βIII-tubulin expression can also contribute to resistance to this compound. One study found that the removal or knockdown of βIII-tubulin in vitro and in cells led to an increased inhibition of microtubule dynamic instability by this compound. nih.govresearchgate.net Depletion of βIII-tubulin in human breast cancer cells also resulted in increased mitotic arrest by this compound, suggesting that βIII-tubulin expression suppresses the antitumor effects of the drug. nih.govresearchgate.net

Angiogenesis Biomarkers

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic (AG) activity, both as a single agent and in combination with other anti-angiogenic agents. aacrjournals.org

Preclinical studies have evaluated the combination of this compound with various anti-angiogenic agents, such as bevacizumab, sunitinib, and brivanib, and have shown therapeutic synergy. aacrjournals.org In these studies, it was observed that tumor-associated endothelial cells expressed high levels of βIII-tubulin and P-glycoprotein (Pgp), which are known resistance factors for taxanes. aacrjournals.org this compound was found to be more active than paclitaxel (B517696) in inhibiting endothelial cell infiltration and proliferation. aacrjournals.org

In a human colon cancer model, the combination of bevacizumab and this compound produced a synergistic reduction in tumoral vascular density compared to either agent alone. aacrjournals.org While specific circulating or tissue-based angiogenesis biomarkers to predict response to this compound monotherapy are not yet well-established, these preclinical findings suggest that markers of angiogenesis and endothelial cell biology could be relevant. Further clinical research is needed to identify and validate specific angiogenesis biomarkers that can predict patient outcomes with this compound treatment.

Drug Discovery and Development of Ixabepilone Analogs

Semi-synthetic Analog of Epothilone (B1246373) B

Ixabepilone, also known as BMS-247550, is a semi-synthetic, second-generation analog of the natural product Epothilone B. nih.govmdpi.com Its development was a direct response to the therapeutic limitations of natural epothilones, which, despite potent in vitro activity, did not translate to significant in vivo antitumor efficacy in preclinical models. nih.govresearchgate.net The primary issue with Epothilone B was its susceptibility to metabolic inactivation through cleavage by esterase enzymes. nih.gov

The critical structural modification that distinguishes this compound from its parent compound is the replacement of the oxygen atom in the macrolide lactone ring with a nitrogen atom, creating a more stable macrolactam. wikipedia.orgresearchgate.netmdpi.com This single-atom substitution renders the ring resistant to hydrolysis by esterases, thereby conferring greater metabolic stability upon the molecule. researchgate.netnih.gov The synthesis of this compound from the natural, unprotected Epothilone B was achieved through a process involving a palladium(0) catalyst and an azide, followed by reduction and cyclization to form the final lactam analog. aacrjournals.orgnewdrugapprovals.org This chemical modification was instrumental in creating a compound that retained the potent biological activity of Epothilone B while possessing the stability required for a viable pharmaceutical drug. wikipedia.orgnih.gov

Structure-Activity Relationship (SAR) Studies

The development of this compound was guided by extensive structure-activity relationship (SAR) studies of the epothilone scaffold. These studies have provided detailed insights into the structural requirements for microtubule-binding and cytotoxic activity. medscape.com The epothilone molecule has been conceptually subdivided into different regions, with modifications in each area having predictable effects on biological function. nih.govmdpi.com

Key findings from SAR studies include:

The Macrolide Core: The C3-C8 region of the 16-membered macrolide ring is considered essential for maintaining tubulin-binding activity and, consequently, cytotoxicity. medscape.com

The C12-C13 Epoxide: Modifications in and around the C12-C13 epoxide region are known to significantly influence microtubule-stabilizing activity. nih.govmdpi.com For instance, the presence of an additional methyl group at C12 in Epothilone B makes it approximately twice as potent as Epothilone A in vitro. nih.gov

The Thiazole Side Chain: The methylthiazole side chain is a crucial component for the compound's potent antiproliferative effects. medscape.com

Lactone to Lactam Substitution: The specific SAR study leading to this compound demonstrated that replacing the lactone with a lactam did not negatively impact the compound's ability to bind to tubulin and induce cell cycle arrest. researchgate.netnih.gov This modification was a critical step, as it addressed the primary liability of metabolic instability without compromising the desired mechanism of action. nih.gov

These SAR analyses confirmed that the lactam analog of Epothilone B, this compound, retained potent tubulin polymerization activity while gaining the desired metabolic stability. nih.gov

Optimization of Pharmacological Properties

A primary goal in developing epothilone analogs was to optimize the pharmacological properties of the parent compounds to achieve better in vivo performance. nih.gov Natural Epothilones A and B suffered from poor metabolic stability and pharmacokinetics, which limited their effectiveness in preclinical animal models. nih.gov this compound was specifically selected from a range of synthesized analogs due to its superior preclinical profile, which predicted potent in vivo activity. nih.gov

The key pharmacological optimizations achieved with this compound include:

Enhanced Metabolic Stability: The lactam ring of this compound is not susceptible to hydrolysis by esterases, a major pathway of inactivation for the natural lactone-containing Epothilone B. researchgate.netnih.gov This results in a significantly lower degradation rate compared to natural epothilones. nih.gov

Low Plasma Protein Binding: this compound exhibits low binding to plasma proteins, which contributes to its bioavailability and potent cell-killing activity in vivo. nih.gov

Reduced Susceptibility to Resistance Mechanisms: A significant advantage of this compound is its low susceptibility to common tumor resistance mechanisms that limit the efficacy of other chemotherapeutics like taxanes. nih.govnih.gov It is a poor substrate for efflux pumps such as P-glycoprotein (P-gp), allowing it to retain activity in multidrug-resistant cells. nih.govnih.gov

These favorable characteristics translated directly from preclinical studies to the clinic, where this compound demonstrated efficacy in a wide range of cancers, including heavily pretreated and drug-resistant tumors. nih.gov

Table 1: Comparison of Pharmacological Properties
PropertyEpothilone B (Natural Product)This compound (Semi-synthetic Analog)Reference
Core Structure16-membered macrolide (Lactone)16-membered macrolactam wikipedia.orgmdpi.com
Metabolic StabilityPoor; susceptible to esterase cleavageHigh; lactam ring is resistant to hydrolysis wikipedia.orgnih.govnih.gov
In Vivo Efficacy (Preclinical)Limited due to poor pharmacokineticsPotent and robust antitumor activity nih.govresearchgate.net
Susceptibility to P-gp EffluxLowLow; retains activity in resistant cells nih.govnih.gov

Development of New Epothilone Derivatives

The successful development of this compound has spurred further research into new epothilone derivatives with the goal of creating agents with improved activity against refractory tumors or better therapeutic windows. nih.gov Several other epothilone analogs have been synthesized and evaluated in clinical trials. nih.govmedscape.com These efforts highlight the versatility of the epothilone scaffold for chemical manipulation to enhance its therapeutic properties. nih.gov

Notable epothilone derivatives that have been developed include:

Patupilone (EPO906): A synthesized version of the natural Epothilone B, which was evaluated extensively in clinical trials. nih.govmdpi.com

Sagopilone (ZK-EPO): A fully synthetic Epothilone B analog that advanced into Phase II studies for various tumor types. ebrary.net

Utidelone (Epothilone D, KOS-862): An analog of Epothilone D that has been approved for use in China. nih.gov

Fludelone (KOS-1584): A second-generation epothilone derivative. nih.gov

BMS-310705: Another epothilone analog that has undergone clinical development. medscape.com

These compounds, along with ongoing synthetic strategies, represent the continued effort to build upon the foundation laid by the discovery of natural epothilones and the successful optimization demonstrated by this compound. nih.gov

Table 2: Selected Epothilone Derivatives in Development
Compound NameAlternative Name(s)DescriptionReference
This compoundBMS-247550, Aza-epothilone BSemi-synthetic lactam analog of Epothilone B; FDA approved. wikipedia.orgnih.gov
PatupiloneEPO906, Epothilone BSynthesized version of natural Epothilone B. nih.govebrary.net
SagopiloneZK-EPOA fully synthetic Epothilone B analog. nih.govebrary.net
UtideloneEpothilone D, UTD1, KOS-862An analog of Epothilone D used clinically in China. nih.govmdpi.com
FludeloneKOS-1584A second-generation epothilone derivative. nih.gov

Future Research Directions and Unmet Needs

Exploration of New Combination Therapies

While the combination of ixabepilone and capecitabine (B1668275) is well-established for metastatic breast cancer resistant to anthracyclines and taxanes, an unmet need remains for identifying more efficacious treatment sequences and combinations. frontiersin.org Research has explored combining this compound with other chemotherapeutic and targeted agents to enhance its antitumor activity.

Clinical trials have investigated this compound in combination with various agents. For instance, a study combining this compound with carboplatin in patients with HER2-negative metastatic breast cancer showed an objective response rate (ORR) of 30% in the triple-negative breast cancer (TNBC) cohort and 34% in the hormone receptor-positive cohort. nih.gov Another trial evaluated this compound with and without cetuximab in patients with TNBC, finding ORRs of 30% for monotherapy and 36% for the combination. frontiersin.org

Preclinical studies also offer promising avenues for new combinations. Research in taxane-sensitive and taxane-resistant breast cancer cell lines has explored combinations of this compound with small molecule inhibitors of vascular endothelial growth factor receptor (VEGFR) and poly (ADP-ribose) polymerase (PARP). nih.gov One such study found that the combination of this compound with the VEGFR inhibitor cediranib was synergistic in both taxane-sensitive and taxane-resistant cells. nih.gov These preclinical findings suggest that such combinations may warrant further clinical evaluation in TNBC patients. nih.gov Future studies are needed to determine the optimal combinations and schedules to improve the therapeutic index of this compound. nih.gov

Table 1: Selected Clinical Trials of this compound in Combination Therapies
Combination AgentPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
CapecitabineAnthracycline/taxane-pretreated mBC35%5.8 months
CarboplatinTNBC mBC30%7.6 months
CarboplatinHR+/HER2- mBC34%7.6 months
CetuximabTNBC mBC36%4.1 months

Further Refinement of Predictive Biomarkers

A significant challenge in cancer therapy is identifying which patients are most likely to benefit from a specific treatment. For this compound, research is actively focused on discovering and validating predictive biomarkers to guide patient selection. ascopubs.org

Early preclinical and clinical studies identified estrogen receptor 1 (ER) as a potential biomarker, with its presence correlating with a doubled pathological complete response (pCR) rate in patients treated with neoadjuvant this compound. ascopubs.org Post-hoc analyses suggested that combining ER with other markers could potentially triple the pCR rate. ascopubs.org

More recent efforts have centered on developing comprehensive transcriptomic signatures. A clinical-stage companion diagnostic, DRP-IXEMPRA CDx, utilizes a signature of 191 mRNA biomarkers to predict a tumor's sensitivity or resistance to this compound. onclive.comcancernetwork.com Initial data from a Phase 2 trial in Europe using this diagnostic showed promising results. onclive.com Among 36 screened patients with metastatic breast cancer, 5 were identified as DRP-positive. In the 4 evaluable DRP-positive patients, two achieved a partial response with significant tumor shrinkage (66% and 59%), and two had stable disease for over 19 weeks. onclive.comcancernetwork.com This suggests that using such a companion diagnostic could substantially improve clinical benefit compared to unselected patient populations. onclive.com Further validation of these biomarkers is crucial for integrating this compound into personalized treatment strategies. ascopubs.org

Investigation in Adjuvant Settings

Given the efficacy of this compound in advanced, treatment-resistant breast cancer, a logical next step is to investigate its potential role in the adjuvant setting for early-stage disease, particularly for high-risk subtypes like TNBC. nih.gov The goal of adjuvant therapy is to eradicate micrometastatic disease and prevent recurrence.

The Phase III TITAN trial was designed to evaluate this compound in the adjuvant setting for patients with early-stage TNBC. nih.gov Following standard doxorubicin/cyclophosphamide chemotherapy, patients were randomized to receive either this compound or paclitaxel (B517696). The primary endpoint was disease-free survival (DFS). With a median follow-up of 48 months, the study found that adjuvant this compound was not superior to adjuvant paclitaxel in improving 3- and 5-year DFS or OS rates. nih.gov The 5-year DFS rate was 87.1% for the this compound arm and 84.7% for the paclitaxel arm. nih.gov The study's sensitivity may have been limited by factors such as a large proportion of participants with very early-stage disease and incomplete recruitment. nih.gov Further studies may be needed to explore the role of this compound in other adjuvant settings or in combination with other agents for high-risk early breast cancer.

Table 2: TITAN Trial - Adjuvant this compound vs. Paclitaxel in Early-Stage TNBC
EndpointThis compound ArmPaclitaxel ArmHazard Ratio (95% CI)P-value
3-Year DFS Rate88.6%88.8%0.92 (0.59-1.42)0.70
5-Year DFS Rate87.1%84.7%

Role in Special Populations (e.g., Early Relapse, PARR Disease)

This compound has shown particular promise in patient populations with poor prognostic features and limited treatment options. nih.gov Future research should continue to focus on its role in these hard-to-treat subgroups.

Patients who experience an early relapse after completing adjuvant chemotherapy represent a significant clinical challenge. Analyses of Phase III trial data have shown that this compound in combination with capecitabine improves response rates and extends PFS in patients who relapse early after receiving adjuvant anthracyclines and taxanes. frontiersin.org

Another critical group is patients with post-adjuvant rapidly relapsing (PARR) disease, indicating primary drug resistance. In this population, the combination of this compound and capecitabine demonstrated a significant benefit. The median PFS was 5.6 months for the combination arm compared to 2.8 months for capecitabine alone. nih.gov The ORR was also substantially higher at 46% versus 24% for the combination and monotherapy arms, respectively. nih.gov These findings underscore the potential of this compound to benefit patients with primary drug-resistant tumors, an area of high unmet need. nih.gov Further prospective studies are warranted to confirm these benefits and to explore this compound's role in other special populations with aggressive disease biology.

Q & A

Q. What methodologies are employed to assess Ixabepilone’s microtubule-stabilizing mechanism in preclinical and clinical studies?

Preclinical studies utilize in vitro tubulin polymerization assays and cell cycle analysis to confirm microtubule stabilization. Clinically, tumor biopsies pre- and post-treatment are analyzed for biomarkers like acetylated α-tubulin, a marker of microtubule stabilization. For example, phase II trials (e.g., Denduluri et al., 2007) measured α-tubulin acetylation via immunohistochemistry, though no correlation with clinical response was observed .

Q. How is this compound dosed in patients with hepatic impairment, and what pharmacokinetic considerations guide adjustments?

this compound is metabolized hepatically via CYP3A3. For mild hepatic impairment (AST/ALT ≤ 2.5× ULN, bilirubin ≤ 1× ULN), the dose is reduced to 32 mg/m². It is contraindicated in severe hepatic dysfunction (AST/ALT > 10× ULN or bilirubin > 3× ULN). Pharmacokinetic studies recommend monitoring liver function to avoid toxicity, as clearance decreases significantly in impaired patients .

Q. What are the common toxicities of this compound, and how are they managed in clinical trials?

Grade 3/4 toxicities include sensory neuropathy (14%), neutropenia (22%), and fatigue (13%). Prophylactic antihistamines and H2 blockers are administered pre-infusion to mitigate hypersensitivity. Neuropathy is managed via dose reductions (e.g., to 32 mg/m²) or delays, with resolution typically occurring within 5–6 weeks post-treatment .

Q. Which combination therapies with this compound are supported by phase III evidence in breast cancer?

this compound combined with capecitabine showed a 35% improvement in progression-free survival (PFS) vs. capecitabine alone (5.8 vs. 4.2 months) in taxane/anthracycline-resistant metastatic breast cancer. This combination is FDA-approved and validated in the phase III trial by Thomas et al. (2007) .

Advanced Research Questions

Q. How can experimental designs address contradictions in biomarker utility for predicting this compound response?

Despite preclinical evidence linking α-tubulin acetylation to microtubule stabilization, phase II trials found no correlation between baseline α-tubulin, tau-1, or p53 expression and clinical response. Advanced studies now integrate multi-omics (e.g., RNA sequencing, proteomics) to identify novel biomarkers, such as βIII-tubulin isoforms or resistance-associated genes like ABCB1 .

Q. What trial design strategies optimize this compound efficacy in taxane-resistant populations while minimizing neurotoxicity?

Adaptive trial designs with dose escalation/de-escalation (e.g., 40 mg/m² vs. 32 mg/m²) and alternative schedules (weekly vs. 3-weekly) are explored. The CALGB trial (NCT00789581) compares this compound with paclitaxel and nab-paclitaxel in combination with bevacizumab, prioritizing neuropathy monitoring via standardized scales (e.g., NCI-CTCAE) .

Q. What mechanisms underlie this compound resistance, and how can combination therapies overcome them?

Resistance is linked to overexpression of drug efflux pumps (e.g., P-glycoprotein) and βIII-tubulin mutations. Preclinical models show synergy between this compound and inhibitors of PI3K/AKT/mTOR pathways. Ongoing trials (e.g., NCT01375829) combine this compound with temsirolimus (mTOR inhibitor) to target resistance pathways .

Q. How does this compound’s activity in non-breast cancers (e.g., pancreatic, prostate) inform future research priorities?

Phase II trials in pancreatic cancer reported partial responses (PR) in 12% of patients, with stable disease (SD) in 48%. However, activity in cisplatin-refractory germ cell tumors was negligible. Research now focuses on patient stratification using molecular subtypes (e.g., BRCA mutations) and tumor microenvironment factors (e.g., hypoxia) to identify responsive populations .

Q. What statistical approaches are used to resolve contradictions in this compound’s efficacy across heterogeneous trial populations?

Meta-analyses (e.g., pooled data from 12 trials) apply random-effects models to account for variability in prior therapies and resistance definitions. Subgroup analyses by taxane-free intervals (e.g., progression within 1 vs. 4 months post-taxane) reveal higher response rates (18.3%) in less refractory cohorts .

Q. How are pharmacokinetic/pharmacodynamic (PK/PD) models applied to optimize this compound dosing in special populations?

Population PK models incorporate covariates like hepatic function, age, and CYP3A4 polymorphisms to predict exposure. Simulations show that a 3-hour infusion (vs. 1-hour) reduces peak concentrations, lowering neurotoxicity risk without compromising efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ixabepilone
Reactant of Route 2
Ixabepilone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.